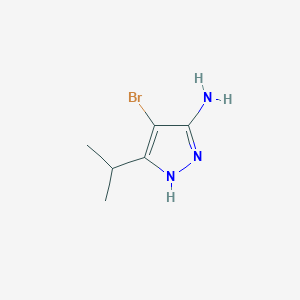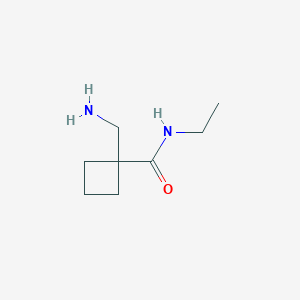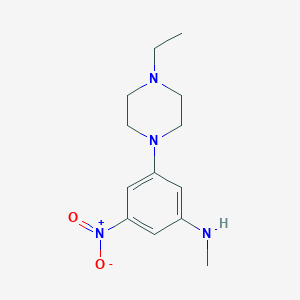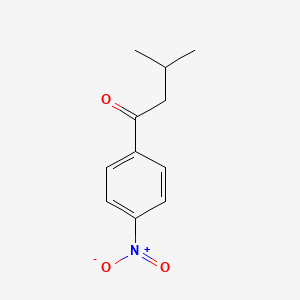
1-Butanone, 3-methyl-1-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone, 3-methyl-1-(4-nitrophenyl)-, or MNPB, is a synthetic organic compound that has a variety of uses in scientific research. It is a colorless liquid with a pleasant odor, and it is soluble in both water and organic solvents. MNPB is primarily used as a reagent for the synthesis of other compounds, and it has been used in the synthesis of numerous compounds, including drugs and other compounds used in scientific research. MNPB is also used in the synthesis of polymers and other materials, and it is used in the production of pharmaceuticals and other compounds.
Scientific Research Applications
Synthesis and Characterization
Organic Synthesis : Nitrophenyl derivatives are pivotal in organic synthesis, serving as intermediates in the preparation of various compounds. For instance, the synthesis and characterization of organic nonlinear optical (NLO) materials, such as N-(4-nitrophenyl)-N-methyl-2-aminoacetonitrile (NPAN), indicate the importance of nitrophenyl-based compounds in material science. These materials are explored for their potential optical properties, which are crucial in the development of electronic and photonic devices Gao, Chen, Wang, & Chen, 2006.
Crystal Growth and Material Properties : The study of crystal growth mechanisms and the effects of solvents on crystal habit further highlight the role of nitrophenyl derivatives in the development of advanced materials. This research is essential for optimizing the physical properties of materials for specific applications, such as in the pharmaceutical and electronics industries Chen Jianzhong, 2005.
Biological and Environmental Research
Toxicology and Carcinogenicity : Some studies focus on the metabolic pathways and toxicological implications of nitrosamines related to nitrophenyl derivatives, particularly in the context of tobacco-specific nitrosamines like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone). These studies are crucial for understanding the carcinogenic potential of tobacco products and for developing biomarkers for exposure assessment Hecht, Spratt, & Trushin, 2000.
Environmental Impact and Detection : The development of sensitive analytical methods for detecting nitrosamines and their metabolites in biological samples is another significant area of research. This is particularly relevant for assessing human exposure to carcinogens found in tobacco and tobacco smoke, contributing to environmental and public health research Xia, Mcguffey, Bhattacharyya, Sellergren, Yilmaz, Wang, & Bernert, 2005.
Mechanism of Action
Target of Action
Similar compounds such as aldehydes and ketones are known to react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Mode of Action
The compound’s interaction with its targets involves the nitrogen acting as a nucleophile . The oxygen can also act as a nucleophile in competition with nitrogen, but this is a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones from aldehydes and ketones is a well-known biochemical pathway .
Pharmacokinetics
The pharmacokinetics of similar compounds can be studied using techniques such as ¹h nmr spectra .
Result of Action
The formation of oximes and hydrazones from aldehydes and ketones can result in significant changes in the chemical structure of the target molecules .
properties
IUPAC Name |
3-methyl-1-(4-nitrophenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(2)7-11(13)9-3-5-10(6-4-9)12(14)15/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIHBNJZQHOZOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

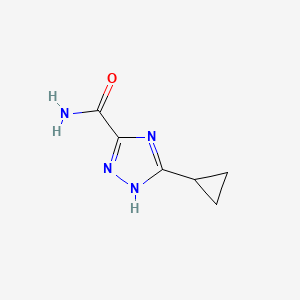

![3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1380261.png)

![3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine](/img/structure/B1380265.png)

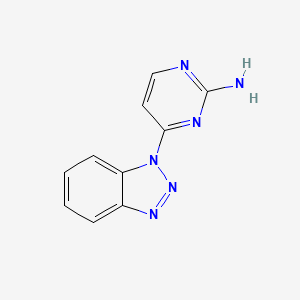
![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine](/img/structure/B1380269.png)


![2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B1380275.png)
